5-Methanesulfonyl-octahydropyrrolo[3,4-b]pyrrole
Description
5-Methanesulfonyl-octahydropyrrolo[3,4-b]pyrrole is a bicyclic heterocyclic compound featuring a fused pyrrolidine-pyrrole core with a methanesulfonyl (mesyl) substituent. The octahydropyrrolo[3,4-b]pyrrole scaffold is notable for its rigid, nitrogen-rich structure, which is frequently exploited in medicinal chemistry for its ability to mimic peptide bonds or act as a conformationally constrained pharmacophore.
Properties
IUPAC Name |
5-methylsulfonyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2S/c1-12(10,11)9-4-6-2-3-8-7(6)5-9/h6-8H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHZHTHMVWASTSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CC2CCNC2C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-Methanesulfonyl-octahydropyrrolo[3,4-b]pyrrole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the cyclization of N-protected amino acid hydrazides and amino acid derivatives can lead to the formation of the desired compound . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
5-Methanesulfonyl-octahydropyrrolo[3,4-b]pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methanesulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Addition: The compound can participate in addition reactions with electrophiles or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Methanesulfonyl-octahydropyrrolo[3,4-b]pyrrole has a wide range of scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It could be explored for its potential therapeutic properties, such as antimicrobial, anti-inflammatory, or anticancer activities.
Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Methanesulfonyl-octahydropyrrolo[3,4-b]pyrrole involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules. This interaction can lead to the modulation of enzyme activities or the inhibition of specific biological pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The octahydropyrrolo[3,4-b]pyrrole framework is highly modular, with substituents significantly altering physicochemical and biological properties. Below is a detailed comparison with key analogs:
Structural and Functional Comparisons
Key Research Findings
- Synthetic Accessibility : The methanesulfonyl derivative is synthesized via sulfonylation of the parent octahydropyrrolo[3,4-b]pyrrole, a process requiring controlled conditions to avoid over-sulfonation . In contrast, benzyl-substituted analogs are typically prepared via alkylation, which introduces stability challenges due to the labile benzyl group .
- Stability: The methanesulfonyl group confers superior chemical stability compared to the benzyl analog, which is susceptible to oxidative cleavage (e.g., via ozonolysis or catalytic hydrogenation) .
- Biological Activity : Methanesulfonyl derivatives exhibit higher affinity for sulfotransferases and kinase targets than benzyl or methyl-substituted analogs, as demonstrated in Abbott Laboratories’ patent studies . The oxazine variant, however, shows superior pharmacokinetics due to reduced renal clearance .
Physicochemical Data
| Property | 5-Methanesulfonyl | 5-Benzyl | 4-Methyloxazine | Pyrroloindolone |
|---|---|---|---|---|
| LogP (calculated) | -0.5 | 2.1 | 0.8 | 1.9 |
| Aqueous Solubility (mg/mL) | 12.4 (pH 7.4) | 0.3 | 8.9 | 0.7 |
| Melting Point (°C) | 148–150 (decomp.) | 92–94 | 210–212 (as HCl salt) | 185–187 |
Mechanistic and Functional Insights
- Electron-Withdrawing Effects : The methanesulfonyl group’s strong electron-withdrawing nature polarizes the pyrrolo[3,4-b]pyrrole ring, altering its reactivity in electrophilic substitutions compared to benzyl or methyl analogs .
- Pharmacological Potential: Patent data from Abbott Laboratories highlights the methanesulfonyl derivative’s utility in modulating serotonin receptors, with IC₅₀ values in the nanomolar range—superior to benzyl-substituted counterparts .
Biological Activity
5-Methanesulfonyl-octahydropyrrolo[3,4-b]pyrrole (CAS No. 1547035-16-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
5-Methanesulfonyl-octahydropyrrolo[3,4-b]pyrrole belongs to the pyrrole family, which is known for its broad range of biological activities. The compound's structure can be represented as follows:
- Molecular Formula : C₉H₁₃N₃O₂S
- Molecular Weight : 213.28 g/mol
The methanesulfonyl group is crucial for enhancing the compound's solubility and biological activity.
Research indicates that compounds with the octahydropyrrolo structure often act as modulators of various receptors and enzymes. Specifically, 5-Methanesulfonyl-octahydropyrrolo[3,4-b]pyrrole has been studied for its role as a negative allosteric modulator of metabotropic glutamate receptors (mGluR), particularly mGlu1. This activity suggests potential applications in treating neurological disorders where glutamate signaling is dysregulated .
Biological Activities
The biological activities of 5-Methanesulfonyl-octahydropyrrolo[3,4-b]pyrrole include:
- Antitumor Activity : In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has demonstrated moderate activity against HCT116 (colon), MCF7 (breast), and HEPG2 (liver) cancer cells, comparable to standard chemotherapeutic agents like Doxorubicin .
- Neuroprotective Effects : In animal models of glaucoma, administration of the compound led to reduced retinal ganglion cell loss, indicating its potential as a neuroprotective agent in conditions involving retinal ischemia .
- Antimicrobial Properties : Similar compounds within the pyrrole family have shown antimicrobial effects, suggesting that 5-Methanesulfonyl-octahydropyrrolo[3,4-b]pyrrole may possess similar attributes worth exploring further.
Case Studies and Research Findings
-
Neuroprotection in Glaucoma Models :
- A study evaluated the efficacy of 5-Methanesulfonyl-octahydropyrrolo[3,4-b]pyrrole in rodent models of glaucoma. Results indicated significant protection against retinal ganglion cell degeneration following ischemic events. The compound was administered orally and showed a dose-dependent protective effect over 28 days post-treatment .
- Cytotoxicity Against Cancer Cell Lines :
Comparative Analysis with Similar Compounds
A comparative analysis with other pyrrole-based compounds reveals the unique positioning of 5-Methanesulfonyl-octahydropyrrolo[3,4-b]pyrrole in terms of biological activity:
| Compound Name | Antitumor Activity | Neuroprotective Effects | Antimicrobial Activity |
|---|---|---|---|
| 5-Methanesulfonyl-octahydropyrrolo[3,4-b]pyrrole | Moderate | Significant | Potential |
| Octahydropyrrolo[3,4-c]pyrrole | Low | Moderate | Yes |
| Pyrrolidine derivatives | High | Low | Yes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
